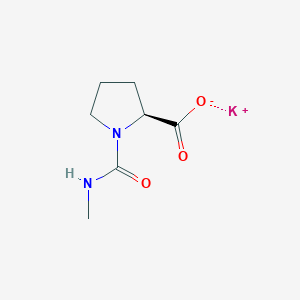

potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate

Overview

Description

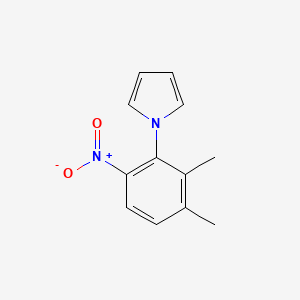

Pyrrolidine carboxylates, such as "methyl (2S)-pyrrolidine-2-carboxylate hydrochloride" , are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylate group. They are used in various fields of research .

Molecular Structure Analysis

The molecular structure of pyrrolidine carboxylates consists of a pyrrolidine ring attached to a carboxylate group. The exact structure can vary depending on the specific compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carboxylates can vary depending on the specific compound. For example, “methyl (2R)-pyrrolidine-2-carboxylate” has a molecular weight of 129.157 .Scientific Research Applications

Catalysis in Organic Synthesis Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate plays a significant role in organic synthesis. A study by Maury and Clayden (2015) demonstrated its application in producing α-quaternary proline derivatives. This involved converting pyrrolidine-2-carboxylate esters into N'-aryl urea derivatives, followed by cyclization to yield bicyclic α-aryl hydantoin derivatives of substituted prolines. This process achieved high diastereoselectivity and the formation of enantiomerically enriched products, despite the intermediacy of a planar enolate (Maury & Clayden, 2015).

Solid/Liquid Phase-Transfer Catalysis Sasson and Bilman (1989) explored the role of solid potassium carbonate in the solid/liquid phase-transfer catalyzed benzylation of pyrrolidin-2-one. They found that the reaction proceeds via the ‘interfacial mechanism’ without the extraction of the carbonate anion, highlighting the essential role of water in this process. This study provided significant insights into the catalytic mechanisms involving potassium-based compounds (Sasson & Bilman, 1989).

Polymerization Processes The anionic polymerization of 2-pyrrolidone, initiated with its potassium salt and carbon dioxide, was studied by Brozek et al. (1983). They suggested that this polymerization in the presence of gaseous CO2 should be considered an accelerated non-activated polymerization. Their findings underscored the role of potassium 2-oxo-1-pyrrolidine carboxylate in controlling the polymerization process (Brozek et al., 1983).

Material Science and Energy Storage Li et al. (2020) demonstrated the use of a potassium metal-organic framework (K-MOF) based on pyridine-2,6-dicarboxylic acid as an effective anode for potassium-ion batteries. This K-MOF exhibited superior electrochemical performance and long-cycle life, highlighting the potential of potassium-based organic compounds in energy storage applications (Li et al., 2020).

Organocatalysis Miranda et al. (2013) reported the development of potassium fluoride as a non-covalent support for organocatalysts. They demonstrated its application in asymmetric Michael addition, using a carboxylic acid containing a pyrrolidine substituent. This study highlights the role of potassium-based compounds in facilitating organocatalysis (Miranda et al., 2013).

Safety and Hazards

properties

IUPAC Name |

potassium;(2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBARLXWYVZQKG-JEDNCBNOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCCC1C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)N1CCC[C@H]1C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)

![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)

![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)

![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)

![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)

![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)